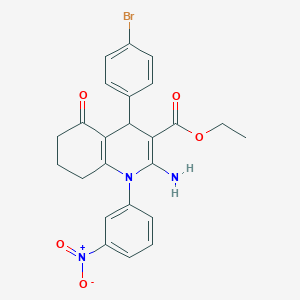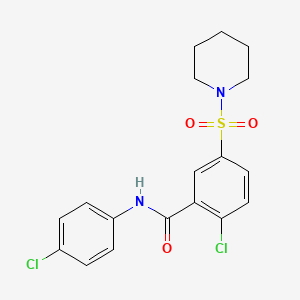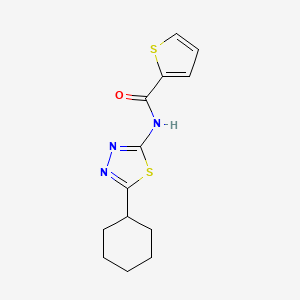![molecular formula C22H12N4O8 B15013464 2,4,5,7-tetranitro-9-[(2E)-3-phenylprop-2-en-1-ylidene]-9H-fluorene](/img/structure/B15013464.png)
2,4,5,7-tetranitro-9-[(2E)-3-phenylprop-2-en-1-ylidene]-9H-fluorene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,5,7-tetranitro-9-[(2E)-3-phenylprop-2-en-1-ylidene]-9H-fluorene is a complex organic compound known for its strong electron-accepting properties. This compound is part of the fluorene family, which is characterized by a tricyclic structure with a central fluorene core. The presence of multiple nitro groups and a phenylprop-2-en-1-ylidene substituent makes it highly reactive and suitable for various applications in chemistry and material sciences .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5,7-tetranitro-9-[(2E)-3-phenylprop-2-en-1-ylidene]-9H-fluorene typically involves the nitration of fluorene derivatives. The process begins with the nitration of fluorene to produce 2,4,5,7-tetranitrofluorenone. This intermediate is then subjected to a condensation reaction with cinnamaldehyde under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The nitration process is carefully controlled to ensure high yield and purity. The condensation reaction is optimized for industrial conditions, often involving continuous flow reactors and automated systems to maintain consistent quality .
Análisis De Reacciones Químicas
Types of Reactions
2,4,5,7-tetranitro-9-[(2E)-3-phenylprop-2-en-1-ylidene]-9H-fluorene undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro-substituted positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide (NaOCH₃) in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of nitro-substituted carboxylic acids.
Reduction: Formation of amino-substituted fluorene derivatives.
Substitution: Formation of methoxy-substituted fluorene derivatives.
Aplicaciones Científicas De Investigación
2,4,5,7-tetranitro-9-[(2E)-3-phenylprop-2-en-1-ylidene]-9H-fluorene has several applications in scientific research:
Chemistry: Used as a strong electron acceptor in the synthesis of charge-transfer complexes and supramolecular structures.
Biology: Investigated for its potential as a fluorescent probe for detecting biological molecules.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Mecanismo De Acción
The mechanism of action of 2,4,5,7-tetranitro-9-[(2E)-3-phenylprop-2-en-1-ylidene]-9H-fluorene involves its strong electron-accepting properties. The multiple nitro groups create a highly electron-deficient environment, which facilitates the formation of charge-transfer complexes. These complexes can interact with various molecular targets, including biological macromolecules and electronic materials, leading to their unique properties and applications .
Comparación Con Compuestos Similares
Similar Compounds
2,4,5,7-tetranitrofluorenone: Similar structure but lacks the phenylprop-2-en-1-ylidene substituent.
2,4,7-trinitrofluorenone: Contains fewer nitro groups, resulting in different reactivity and applications.
2,7-dinitrofluorenone: Even fewer nitro groups, leading to significantly different chemical properties.
Uniqueness
2,4,5,7-tetranitro-9-[(2E)-3-phenylprop-2-en-1-ylidene]-9H-fluorene is unique due to the combination of multiple nitro groups and the phenylprop-2-en-1-ylidene substituent. This combination enhances its electron-accepting properties and makes it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
Propiedades
Fórmula molecular |
C22H12N4O8 |
|---|---|
Peso molecular |
460.4 g/mol |
Nombre IUPAC |
2,4,5,7-tetranitro-9-[(E)-3-phenylprop-2-enylidene]fluorene |
InChI |
InChI=1S/C22H12N4O8/c27-23(28)14-9-17-16(8-4-7-13-5-2-1-3-6-13)18-10-15(24(29)30)12-20(26(33)34)22(18)21(17)19(11-14)25(31)32/h1-12H/b7-4+ |
Clave InChI |
PNFWAZAOTJQFFQ-QPJJXVBHSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/C=C2C3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])C4=C2C=C(C=C4[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
C1=CC=C(C=C1)C=CC=C2C3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])C4=C2C=C(C=C4[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(E)-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4-iodophenol](/img/structure/B15013388.png)
![2-[({(Z)-(4-amino-1,2,5-oxadiazol-3-yl)[(4-methylphenyl)amino]methylidene}amino)oxy]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B15013393.png)
![2-[5-(furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole](/img/structure/B15013418.png)
![2-ethoxy-4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-bromobenzoate](/img/structure/B15013426.png)

![N'-[(E)-(2-Methoxy-5-nitrophenyl)methylidene]benzohydrazide](/img/structure/B15013435.png)




![5'-methyl-1'-(prop-2-en-1-yl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B15013468.png)
![N-(4-Iodophenyl)-4-{4-[(4-iodophenyl)carbamoyl]phenoxy}benzamide](/img/structure/B15013470.png)
![2-(3,4-dimethylphenyl)-5-methyl-4-{[(3-methylphenyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15013480.png)
![1,3-dimethyl-5-({[4-(pyridin-4-ylmethyl)phenyl]amino}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B15013491.png)
